molecular formula C25H18F4OSn B11944091 (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin CAS No. 64125-61-7

(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin

Cat. No.: B11944091
CAS No.: 64125-61-7
M. Wt: 529.1 g/mol
InChI Key: YFTXBHRHBBHDHX-UHFFFAOYSA-N
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Description

(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is a chemical compound with the molecular formula C25H18F4OSn and a molecular weight of 529.105 g/mol . This compound is part of the organotin family, which is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin typically involves the reaction of triphenyltin chloride with 4-methoxy-2,3,5,6-tetrafluorophenyl lithium or Grignard reagents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenyltin group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually in dry ether or THF.

    Substitution: Various nucleophiles like halides or alkoxides; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is unique due to its combination of methoxy and tetrafluorophenyl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Properties

CAS No.

64125-61-7

Molecular Formula

C25H18F4OSn

Molecular Weight

529.1 g/mol

IUPAC Name

triphenyl-(2,3,5,6-tetrafluoro-4-methoxyphenyl)stannane

InChI

InChI=1S/C7H3F4O.3C6H5.Sn/c1-12-7-5(10)3(8)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h1H3;3*1-5H;

InChI Key

YFTXBHRHBBHDHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F

Origin of Product

United States

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